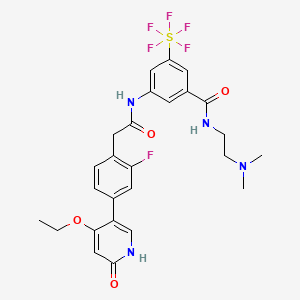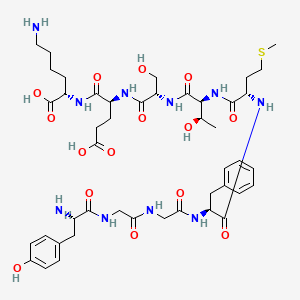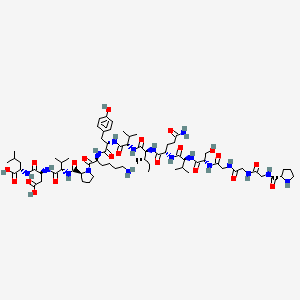
Tau Peptide (301-315)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tau Peptide (301-315) is a polypeptide derived from the Tau protein, which plays a crucial role in stabilizing microtubules in neurons. This peptide sequence, Pro-Gly-Gly-Gly-Ser-Val-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu, is often used in scientific research to study the properties and functions of Tau protein, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tau Peptide (301-315) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. The synthesis is carried out under controlled conditions, typically involving the use of coupling reagents like HBTU or DIC and deprotection reagents like TFA .
Industrial Production Methods
In an industrial setting, the production of Tau Peptide (301-315) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tau Peptide (301-315) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues in the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions are typically modified versions of the original peptide, such as oxidized or reduced forms, or peptides with substituted amino acids .
Aplicaciones Científicas De Investigación
Tau Peptide (301-315) has a wide range of applications in scientific research:
Chemistry: Used in studies involving peptide synthesis and modification.
Biology: Employed in research on protein-protein interactions, particularly those involving Tau protein.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents for neurodegenerative diseases like Alzheimer’s disease.
Industry: Applied in the production of research reagents and diagnostic kits .
Mecanismo De Acción
Tau Peptide (301-315) exerts its effects by interacting with microtubules in neurons. The peptide sequence mimics a portion of the Tau protein, allowing researchers to study its binding properties and effects on microtubule stability. The molecular targets include microtubules and associated proteins, and the pathways involved are related to microtubule dynamics and stability .
Comparación Con Compuestos Similares
Similar Compounds
Tau Peptide (306-321): Another peptide derived from the Tau protein, used in similar research applications.
Beta-Amyloid Peptides: Peptides derived from the amyloid precursor protein, often studied in the context of Alzheimer’s disease.
Synuclein Peptides: Peptides derived from alpha-synuclein, studied in the context of Parkinson’s disease
Uniqueness
Tau Peptide (301-315) is unique in its specific sequence and its ability to mimic a portion of the Tau protein involved in microtubule binding. This makes it particularly valuable for studying the role of Tau protein in neurodegenerative diseases and for developing targeted therapies .
Propiedades
Fórmula molecular |
C70H113N17O21 |
|---|---|
Peso molecular |
1528.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C70H113N17O21/c1-11-39(10)58(86-60(97)43(23-24-50(72)90)78-65(102)55(36(4)5)83-63(100)48(34-88)77-53(93)33-75-51(91)31-74-52(92)32-76-59(96)42-17-14-26-73-42)68(105)85-57(38(8)9)67(104)80-45(29-40-19-21-41(89)22-20-40)61(98)79-44(16-12-13-25-71)69(106)87-27-15-18-49(87)64(101)84-56(37(6)7)66(103)81-46(30-54(94)95)62(99)82-47(70(107)108)28-35(2)3/h19-22,35-39,42-49,55-58,73,88-89H,11-18,23-34,71H2,1-10H3,(H2,72,90)(H,74,92)(H,75,91)(H,76,96)(H,77,93)(H,78,102)(H,79,98)(H,80,104)(H,81,103)(H,82,99)(H,83,100)(H,84,101)(H,85,105)(H,86,97)(H,94,95)(H,107,108)/t39-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-,58-/m0/s1 |
Clave InChI |
UWFUIXSZVBSJAS-ILINDJESSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]3CCCN3 |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)

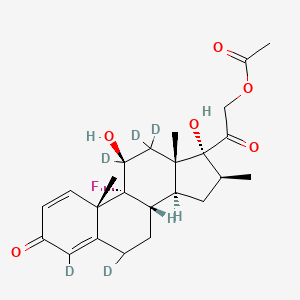
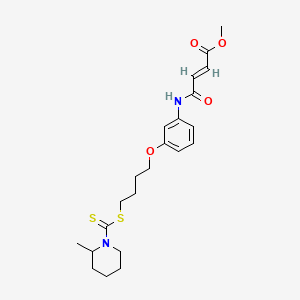
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
